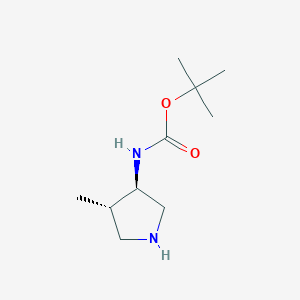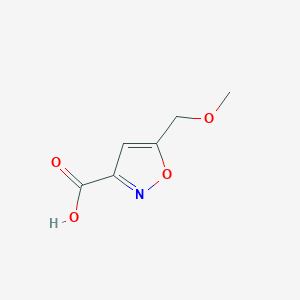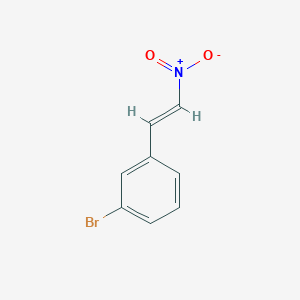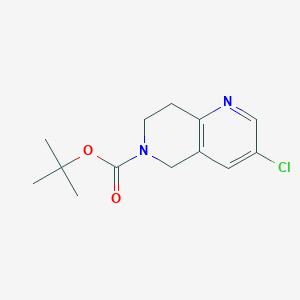
2-氯-5-甲基苯酚
描述
2-Chloro-5-methylphenol is an organic compound with the molecular formula C7H7ClO. It is a chlorinated derivative of methylphenol (cresol) and is known for its antiseptic and disinfectant properties. This compound is also referred to as 6-chloro-m-cresol .
科学研究应用
2-Chloro-5-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving microbial inhibition due to its antiseptic properties.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the production of pesticides, dyes, and pharmaceuticals.
作用机制
Target of Action
2-Chloro-5-methylphenol, also known as 6-Chloro-m-cresol, is a type of chlorophenol Chlorophenols are generally known to interact with various enzymes and proteins in the cell, disrupting normal cellular functions .
Mode of Action
Chlorophenols, in general, are known to cause toxicity by disrupting cellular membranes, inhibiting enzyme activity, and interfering with cellular energy production .
Biochemical Pathways
The degradation of 2-Chloro-5-methylphenol has been reported to occur via sonochemical degradation in aqueous solution in the presence of TiO2 and H2O2 . This suggests that it may be involved in oxidative stress pathways.
Pharmacokinetics
Chlorophenols are generally known to be absorbed through the skin, lungs, and gastrointestinal tract, and can distribute throughout the body due to their lipophilic nature .
Result of Action
Chlorophenols are generally known to cause a variety of toxic effects, including oxidative stress, dna damage, and disruption of cellular functions .
生化分析
Biochemical Properties
2-Chloro-5-methylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The compound can act as a substrate for these enzymes, leading to hydroxylation and other metabolic transformations. Additionally, 2-Chloro-5-methylphenol can interact with cellular proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability .
Cellular Effects
2-Chloro-5-methylphenol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways. The compound can also modulate cell signaling pathways such as the MAPK and NF-κB pathways, leading to changes in cell proliferation, apoptosis, and inflammatory responses . Furthermore, 2-Chloro-5-methylphenol can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 2-Chloro-5-methylphenol exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxic effects . The compound can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and activate stress response pathways. Additionally, 2-Chloro-5-methylphenol can alter gene expression by interacting with transcription factors and epigenetic regulators, resulting in changes in cellular function and phenotype .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-methylphenol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade upon prolonged exposure to light and heat. Over time, the degradation products of 2-Chloro-5-methylphenol can accumulate and exert different biological effects compared to the parent compound . Long-term studies have shown that chronic exposure to 2-Chloro-5-methylphenol can lead to persistent changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methylphenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, 2-Chloro-5-methylphenol can cause significant toxic effects, including liver and kidney damage, neurotoxicity, and immunotoxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is crucial to determine the safe dosage range for 2-Chloro-5-methylphenol to minimize potential risks in therapeutic and industrial applications.
Metabolic Pathways
2-Chloro-5-methylphenol is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic processing of 2-Chloro-5-methylphenol can influence its biological activity and toxicity, highlighting the importance of understanding its metabolic pathways.
Transport and Distribution
Within cells and tissues, 2-Chloro-5-methylphenol is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . The distribution of 2-Chloro-5-methylphenol can affect its biological activity and toxicity, as certain tissues may be more susceptible to its effects. Understanding the transport and distribution of 2-Chloro-5-methylphenol is essential for predicting its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methylphenol can impact its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, 2-Chloro-5-methylphenol can accumulate in the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress . Additionally, the compound can localize to the nucleus and modulate gene expression by interacting with nuclear receptors and transcription factors. The subcellular localization of 2-Chloro-5-methylphenol is a critical factor in determining its biological effects and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-methylphenol can be synthesized through various methods. One common method involves the chlorination of 5-methylphenol (m-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of 2-chloro-5-methylphenol often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity 2-chloro-5-methylphenol .
化学反应分析
Types of Reactions
2-Chloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 2-chloro-5-methylcyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-chloro-5-methylquinone.
Reduction: Formation of 2-chloro-5-methylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methylphenol
- 5-Chloro-2-methylphenol
- 2-Chloro-3-methylphenol
- 3-Chloro-5-methylphenol
Uniqueness
2-Chloro-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it exhibits different reactivity and efficacy in various applications .
属性
IUPAC Name |
2-chloro-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFHPCZZAAMJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046558 | |
| Record name | 2-Chloro-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Off-white solid; [MSDSonline] | |
| Record name | 3-Methyl-6-chlorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
196 °C | |
| Record name | 3-METHYL-6-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol, Greater than 1.00 mg/l in water | |
| Record name | 3-METHYL-6-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.215 g/cu cm | |
| Record name | 3-METHYL-6-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | 3-Methyl-6-chlorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Prisms from petroleum ether | |
CAS No. |
615-74-7, 54548-50-4 | |
| Record name | 2-Chloro-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methyl-, monochloro deriv. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054548504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-chloro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16Z94994Z4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-METHYL-6-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
45.5 °C | |
| Record name | 3-METHYL-6-CHLOROPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-chloro-5-methylphenol influence its crystal formation and what types of intermolecular interactions are observed?
A1: The crystal structure of 2-chloro-5-methylphenol is characterized by two unique molecules within its asymmetric unit. [] These molecules arrange themselves in a way that facilitates various intermolecular interactions, including:
Q2: Can 2-chloro-5-methylphenol be used as a starting material for the synthesis of more complex molecules?
A3: Yes, 2-chloro-5-methylphenol can act as a valuable building block in organic synthesis. For example, it readily reacts with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine. [] This reaction yields highly functionalized 2-oxo-2H-chromenes (also known as coumarins), demonstrating its utility in constructing more complex molecular structures. []
Q3: What analytical methods are commonly employed for the detection and quantification of benzene derivatives, including 2-chloro-5-methylphenol, in biological samples?
A4: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of benzene derivatives, including 2-chloro-5-methylphenol, in biological samples like urine and blood. [] This method allows for the separation and quantification of these compounds, making it a crucial tool in occupational monitoring and biomonitoring studies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)

![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)

